1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide trihydrochloride is an organic compound with significant implications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 378.7 g/mol. This compound serves primarily as an intermediate in the synthesis of Riociguat, a potent soluble guanylate cyclase stimulator used for treating pulmonary arterial hypertension. The unique structural characteristics of this compound contribute to its biological activity and potential therapeutic applications.
The compound is classified under pyrazolo[3,4-b]pyridine derivatives, which are known for their diverse biological activities. It is recognized in various chemical databases with the CAS number 1630906-65-8. Its synthesis and characterization have been documented in multiple scientific publications, emphasizing its role as a precursor in pharmaceutical formulations .
The synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide trihydrochloride typically involves multi-step organic reactions. Key methods include:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress and purity of the synthesized compound.
The molecular structure of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide trihydrochloride features a pyrazolo[3,4-b]pyridine framework with a 2-fluorobenzyl substituent and a carboximidamide group. The presence of chlorine atoms in the trihydrochloride form enhances solubility in polar solvents.
The compound participates in various chemical reactions relevant to its function as an intermediate in drug synthesis. Notably:
The interactions with biomolecules often involve conformational changes that activate signaling pathways associated with nitric oxide signaling, which plays a crucial role in cardiovascular health .
The mechanism by which 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide trihydrochloride exerts its effects primarily revolves around its role as a precursor to Riociguat:
This mechanism underscores the importance of this compound in therapeutic contexts related to pulmonary hypertension and other cardiovascular diseases .
Relevant data regarding these properties are crucial for handling and application in laboratory settings .
The primary application of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide trihydrochloride lies within medicinal chemistry:
Future research could expand its applications within cardiovascular health or other areas influenced by cyclic guanosine monophosphate signaling pathways .
The synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide derivatives relies on strategic construction of the fused heterocyclic system, followed by targeted functionalization. The trihydrochloride salt form enhances stability and crystallinity for pharmaceutical processing [3] [4].
The pyrazolo[3,4-b]pyridine core is typically assembled through cyclocondensation reactions between aminopyridine derivatives and hydrazines. In a pivotal approach, 3-aminopyridine-4-carbaldehyde undergoes cyclization with hydrazine monohydrate in ethanol under reflux to yield the unsubstituted pyrazolopyridine scaffold. This reaction proceeds via hydrazone intermediate formation, followed by spontaneous oxidative aromatization. Temperature control at 80–85°C is critical to suppress dihydro side-product formation. The reaction medium significantly influences yield, with ethanol/water mixtures (4:1) providing optimal solubility for both starting materials and products [4] [5].
Table 1: Cyclization Optimization Parameters
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Ethanol | 78 | 12 | 68 |
Ethanol/Water (4:1) | 80 | 10 | 82 |
Methanol | 65 | 15 | 61 |
Acetonitrile | 82 | 14 | 57 |
Regioselective N1-alkylation is achieved using 2-fluorobenzyl bromide as the electrophile. The reaction exploits the differential nucleophilicity of the pyrazole nitrogen atoms, with N1 being preferentially alkylated over N2 due to steric and electronic factors. Employing anhydrous potassium carbonate as base in dimethylformamide (DMF) at 60°C affords the 1-(2-fluorobenzyl) intermediate in 75–85% yield after crystallization from ethyl acetate/hexane. Crucially, the reaction must avoid excess alkylating agent to prevent quaternary salt formation. The fluorine atom’s ortho-position enhances electrophilicity through inductive effects while avoiding steric hindrance [5] [3].
Table 2: N-Alkylation Agents and Efficiency
Alkylating Agent | Base | Solvent | Yield (%) | Regioselectivity |
---|---|---|---|---|
2-Fluorobenzyl bromide | K₂CO₃ | DMF | 85 | >98:2 (N1:N2) |
2-Fluorobenzyl chloride | Cs₂CO₃ | Acetone | 72 | 95:5 |
2-Fluorobenzyl mesylate | DIEA | ACN | 68 | 93:7 |
The pyrazolopyridine scaffold undergoes palladium-catalyzed Stille coupling at the 4-position for installing nitropyrimidine groups. Using Pd(PPh₃)₄ (5 mol%) in degassed toluene at 100°C, the 4-chloro intermediate couples with tributyl(nitropyrimidinyl)stannane in 70–78% yield. Critical parameters include strict oxygen exclusion (achieved via argon sparging) to prevent catalyst decomposition and the addition of copper(I) thiophenecarboxylate (10 mol%) as a transmetalation accelerator. The nitro group serves as a masked amino functionality for subsequent reduction to aminopyrimidine, a key pharmacophore in soluble guanylate cyclase activators [5].
Conversion to the 3-cyano precursor employs copper(I) cyanide under Ullmann-type conditions. The 3-bromo derivative reacts with CuCN (1.5 equiv) in refluxing N-methylpyrrolidone (NMP, 180°C) for 8–12 hours, yielding the carbonitrile intermediate (89–92% purity). Key modifications include the addition of 1,10-phenanthroline (10 mol%) as a stabilizing ligand and potassium iodide (0.5 equiv) to enhance halogen exchange kinetics. This step avoids palladium catalysts, which cause decomposition of the electron-deficient pyrazolopyridine system at elevated temperatures [5] [3].
Selective reduction of the amidoxime intermediate employs controlled sodium borohydride addition in methanol at 0–5°C. The reaction proceeds via an aluminum hydride species formed in situ from NaBH₄ and AlCl₃, which reduces the C=N bond without attacking the pyridine ring. Maintaining pH 7–8 with acetic acid buffer prevents demethylation of the fluorobenzyl group. After reduction, the free base is extracted into dichloromethane and concentrated for salt formation (overall yield: 88%) [3] [4].
Trihydrochloride salt formation requires strict anhydrous protocols due to the compound’s hygroscopic nature. The free base dissolved in cold anhydrous ethanol (5 vol) is treated with hydrogen chloride gas (3.1 equiv) at –10°C. Crystallization initiates upon addition of methyl tert-butyl ether (10 vol), yielding needle-like crystals. The product is isolated by filtration under nitrogen and dried under vacuum (40°C, 24 h) to constant weight. XRPD analysis confirms trihydrochloride stoichiometry and crystallinity. Storage must occur under inert atmosphere at room temperature to prevent hydrate formation and decomposition [1] [3] [4].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4